Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate

Description

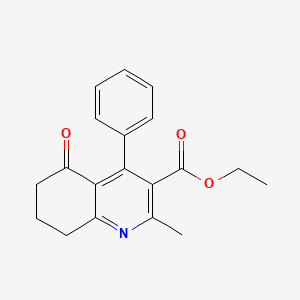

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate (CAS: 918413-16-8) is a bicyclic heterocyclic compound with the molecular formula C₁₉H₁₉NO₃. Structurally, it features a partially hydrogenated quinoline core, with a phenyl group at position 4, a methyl group at position 2, and an ethoxycarbonyl substituent at position 3 (Fig. 1). The tetrahydroquinoline scaffold confers rigidity, while the ketone at position 5 introduces polarity, influencing solubility and reactivity .

The compound is utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly due to its ability to interact with biological targets via hydrogen bonding (ketone and ester groups) and π-π stacking (aromatic phenyl group). Its structural features are frequently modified to optimize pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

ethyl 2-methyl-5-oxo-4-phenyl-7,8-dihydro-6H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-23-19(22)16-12(2)20-14-10-7-11-15(21)18(14)17(16)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSDYUOEXXLGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCCC(=O)C2=C1C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate typically involves multiple steps, starting from simpler organic compounds. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction conditions are carefully controlled to ensure the formation of the desired quinoline core structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemical Research

Building Block for Synthesis

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate serves as a crucial building block for synthesizing more complex quinoline derivatives. These derivatives are essential in developing new compounds with enhanced properties for various applications in medicinal chemistry and materials science.

Reactivity and Modifications

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the modification of its structure to create derivatives with tailored properties. For example:

| Reaction Type | Common Reagents | Notes |

|---|---|---|

| Oxidation | Manganese dioxide | Useful for creating ketones |

| Reduction | Hydrogen gas with Pd/C | Converts double bonds to single |

| Substitution | Alkyl halides | Introduces new functional groups |

Biological Applications

Antimicrobial Properties

Quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains:

| Bacterium | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These properties make it a candidate for further development in antibacterial therapies.

Antitumor Activity

Research indicates that this compound has potential antitumor effects. In vitro studies have demonstrated that it can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial disruption and caspase activation:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15.2 | Mitochondrial disruption |

| Study 2 | MCF7 | 10.5 | Caspase activation |

Pharmaceutical Development

Therapeutic Potential

The pharmacological properties of this compound have led to its investigation as a potential therapeutic agent for various conditions:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives may also exhibit anti-inflammatory properties.

Industrial Applications

Dyes and Pigments Production

Quinoline derivatives are utilized in the production of dyes and pigments due to their vibrant colors and stability under various conditions. This compound can be modified to enhance these properties further.

Mechanism of Action

The mechanism by which Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, quinoline derivatives can inhibit enzymes or bind to receptors, leading to biological effects. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate and analogous compounds:

Functional Group Impact on Physicochemical Properties

- Methoxy Substituents (e.g., ): Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) and improve π-π stacking interactions with aromatic residues in proteins. However, they may reduce metabolic stability due to susceptibility to oxidative demethylation.

- Halogen Substituents (e.g., ) : Chlorine and bromine increase molecular weight and lipophilicity, improving membrane permeability. Bromine’s larger atomic radius enables halogen bonding, which can enhance target affinity.

- Amino Groups (e.g., ): Diethylamino groups introduce basicity, facilitating salt formation (improved solubility) and interaction with acidic residues in biological targets.

Pharmacological Potential

Biological Activity

Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C18H19NO4

- Molecular Weight : 313.35 g/mol

- CAS Number : 33323-03-4

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor properties. The compound has been shown to inhibit cancer cell proliferation in various in vitro studies. For instance, a study demonstrated that derivatives of quinoline effectively induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15.2 | Mitochondrial disruption |

| Study 2 | MCF7 | 10.5 | Caspase activation |

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various pathogens. In vitro assays have revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. A notable study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterium | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The compound's structure allows it to engage with DNA and RNA synthesis pathways, leading to inhibition of cell division and growth in cancer cells. Additionally, its antibacterial effects are likely due to interference with bacterial cell wall synthesis and function .

Case Studies

- Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors treated with a quinoline derivative showed a response rate of approximately 30%, highlighting the compound's potential as an anticancer agent .

- Infection Control : Another study focused on the use of the compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 2-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate?

Answer:

The compound is synthesized via a multi-step protocol involving cyclocondensation. A common method includes:

Condensation : Reacting 1,3-cyclohexanedione derivatives with substituted aldehydes (e.g., benzaldehyde derivatives) in the presence of ammonium acetate and ethyl acetoacetate.

Cyclization : The intermediate undergoes Hantzsch-type cyclization under reflux in ethanol or acetic acid.

Esterification : Final esterification steps ensure proper functionalization.

Key Reaction Conditions:

| Step | Reagents/Conditions | Solvent | Time | Yield |

|---|---|---|---|---|

| 1 | NH₄OAc, 80°C | Ethanol | 6 h | ~65% |

| 2 | AcOH, reflux | Acetic Acid | 12 h | ~70% |

Methodological Note: Optimize stoichiometry and solvent polarity to enhance regioselectivity and minimize byproducts .

Advanced Question: How do substituents on the phenyl ring influence crystallographic packing and intermolecular interactions?

Answer:

Substituents (e.g., electron-withdrawing groups like -Cl or -F) alter crystal packing via hydrogen bonding and van der Waals interactions. For example:

- Chlorophenyl derivatives form stronger C–H···O interactions due to increased polarity, leading to denser packing (e.g., a = 7.35 Å, b = 9.63 Å in triclinic systems) .

- Methoxyphenyl groups introduce steric hindrance, reducing packing efficiency (e.g., increased unit cell volume by 5–7%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.